molecular formula C8H18ClNO2 B1458873 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride CAS No. 1260656-90-3

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride

Cat. No. B1458873
M. Wt: 195.69 g/mol
InChI Key: MSXGUJSKYSOJEO-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 1260656-90-3 . It has a molecular weight of 195.69 and its IUPAC name is 2-(2,6-dimethyl-4-morpholinyl)ethanol hydrochloride .


Molecular Structure Analysis

The InChI code for 2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride is 1S/C8H17NO2.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-8,10H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the sources I found.

Scientific Research Applications

Synthesis and Material Science

  • Cadmium(II) Schiff Base Complexes : Research has shown the utility of morpholino derivatives in synthesizing cadmium(II) Schiff base complexes, which exhibit corrosion inhibition properties on mild steel. These complexes have implications for materials science, offering a bridge between inorganic chemistry and corrosion engineering (Das et al., 2017).
  • Mannich Bases Synthesis : The compound has been involved in the synthesis of various Mannich bases, highlighting its versatility in organic chemistry and potential applications in creating novel compounds with diverse chemical properties (Sun, 1962).

Pharmacological Research

  • Neurokinin-1 Receptor Antagonist : It's been utilized in the development of water-soluble neurokinin-1 receptor antagonists, indicating potential applications in treating emesis and depression due to its high affinity and efficacy in pre-clinical tests (Harrison et al., 2001).
  • Electrochemical Fluorination : The derivative has been subjected to electrochemical fluorination, showcasing the chemical's versatility in modifying morpholine rings, which could have implications for synthesizing fluorinated pharmaceuticals (Takashi et al., 1998).

Chemical and Molecular Studies

  • Molecular Structure Analysis : Detailed theoretical studies on morpholine derivatives have been conducted to understand their molecular structure, vibrational analysis, and thermodynamic properties, contributing to the broader knowledge of chemical compound behaviors (Medetalibeyoğlu et al., 2019).
  • Mannich Reaction Applications : The compound's derivatives have been explored for their potential enzyme inhibitory properties, demonstrating the compound's utility in biochemical research and potential therapeutic applications (Boy et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-7-5-9(3-4-10)6-8(2)11-7;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXGUJSKYSOJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethylmorpholin-4-yl)ethan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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